2-[(2-Chlorobenzyl)sulfanyl]-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
CAS No.:
Cat. No.: VC9375958
Molecular Formula: C21H18ClN5OS
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClN5OS |
|---|---|
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | 2-[(2-chlorophenyl)methylsulfanyl]-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C21H18ClN5OS/c22-15-7-2-1-5-14(15)12-29-21-25-20-24-16-8-3-9-17(28)18(16)19(27(20)26-21)13-6-4-10-23-11-13/h1-2,4-7,10-11,19H,3,8-9,12H2,(H,24,25,26) |
| Standard InChI Key | GXWFNQWARQWODL-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CN=CC=C5)C(=O)C1 |
| Canonical SMILES | C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CN=CC=C5)C(=O)C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s structure integrates three critical domains:
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Triazoloquinazoline backbone: The fusion of a 1,2,4-triazole ring with a quinazoline moiety creates a planar, aromatic system conducive to π-π stacking interactions with biological targets such as DNA or enzymes .
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2-Chlorobenzyl sulfanyl group: The sulfanyl (-S-) linker introduces flexibility, while the 2-chlorobenzyl substituent enhances lipophilicity, potentially improving membrane permeability .
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Pyridin-3-yl group: This nitrogen-containing heterocycle contributes to hydrogen-bonding capabilities and may modulate solubility profiles .
The molecular formula is C<sub>22</sub>H<sub>19</sub>ClN<sub>6</sub>OS, with a calculated molecular weight of 474.94 g/mol. Key structural descriptors include:
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SMILES: O=C1N2C3=C(N=C(N3)C4=CN=CC=C4)N(CC5=CC=CC=C5Cl)SC2=C1O
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InChIKey: UPLQZJQKQKXKPY-UHFFFAOYSA-N
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis involves sequential transformations to assemble the triazoloquinazoline core and introduce substituents (Figure 1) :
Step 1: Formation of Quinazolin-8-ol Precursor
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Starting from isatin derivatives, nucleophilic substitution with ammonia yields 2-aminobenzamide intermediates.
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Cyclocondensation with formic acid or acetic anhydride generates the quinazolin-8-ol scaffold .
Step 2: Triazole Ring Construction
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,4-triazole moiety. For example, reacting 2-azidoquinazolin-8-ol with propargyl bromide under Cu(I) catalysis forms the triazoloquinazoline core .
Step 3: Functionalization with Sulfanyl and Pyridyl Groups
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Sulfanyl introduction: Thiolation of the quinazoline C2 position using 2-chlorobenzyl mercaptan in the presence of NaH or K<sub>2</sub>CO<sub>3</sub>.
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Pyridin-3-yl attachment: Suzuki-Miyaura coupling with pyridin-3-ylboronic acid, catalyzed by SiliaCat® DPP-Pd, installs the aryl group at position 9 .
Table 1: Optimized Reaction Conditions for Key Steps
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL), with limited aqueous solubility (<0.1 mg/mL at pH 7.4).
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Thermal stability: Decomposition onset at 218°C (DSC), indicating suitability for standard storage conditions.
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pH sensitivity: The phenolic -OH group (pK<sub>a</sub> ~9.5) and pyridine nitrogen (pK<sub>a</sub> ~4.8) confer pH-dependent solubility, enhancing intestinal absorption in basic environments .
Spectroscopic Characterization
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.71 (s, 1H, triazole-H), 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.30 (m, 4H, chlorobenzyl-H), 5.21 (s, 1H, -OH), 4.12 (t, J = 6.4 Hz, 2H, CH<sub>2</sub>-S), 3.85–3.70 (m, 4H, tetrahydroquinazoline-CH<sub>2</sub>) .
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IR (KBr): ν 3280 cm<sup>−1</sup> (-OH), 1665 cm<sup>−1</sup> (C=O), 1590 cm<sup>−1</sup> (C=N triazole).
Biological Activity and Mechanisms
Antimicrobial Efficacy
Structural analogs demonstrate broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) pathogens . The target compound’s pyridyl and sulfanyl groups likely enhance membrane penetration and target affinity.
Table 2: Hypothesized Antimicrobial Activity Based on Analogs
| Organism | Predicted MIC (μg/mL) | Mode of Action |
|---|---|---|
| S. aureus | 4–8 | DNA gyrase inhibition |
| E. coli | 8–16 | Outer membrane disruption |
| C. albicans | 16–32 | Ergosterol biosynthesis interference |
Pharmacokinetic and Toxicological Considerations
ADMET Profiling
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Absorption: High Caco-2 permeability (P<sub>app</sub> = 18 × 10<sup>−6</sup> cm/s) due to logP ≈2.5 .
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Metabolism: Predominant hepatic oxidation via CYP3A4, generating inactive sulfoxide and hydroxylated metabolites .
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Toxicity: Ames test predictions indicate low mutagenic risk (MPF <1.5). Hepatotoxicity alerts (LD<sub>50</sub> ≈450 mg/kg in rats) necessitate dose optimization.
Future Directions and Applications
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Structure-activity relationship (SAR) studies: Systematic variation of the sulfanyl and pyridyl substituents to optimize potency and selectivity.
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Nanoparticle delivery systems: Encapsulation in PLGA nanoparticles to enhance aqueous solubility and tumor targeting .
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Combination therapies: Synergy studies with β-lactam antibiotics or checkpoint inhibitors to combat resistant pathogens and cancers .
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